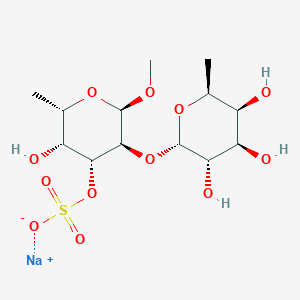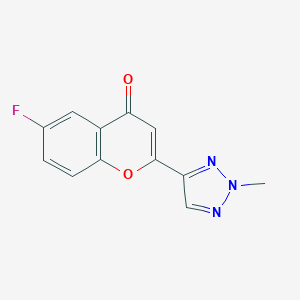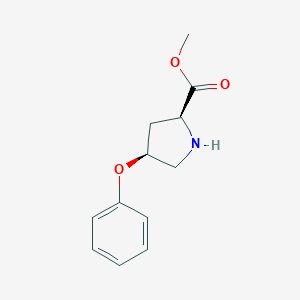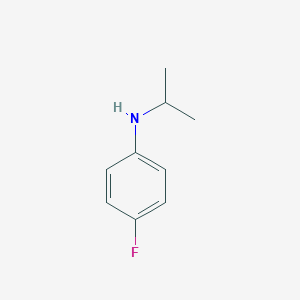
4-氟-N-异丙基苯胺
概述
描述
Synthesis Analysis
The synthesis of fluorinated compounds is of significant interest due to their applications in medicinal chemistry. For instance, the paper titled "4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride" discusses the synthesis of N-protected 4-fluoropyrrolidine derivatives, which are synthesized in high yield by double fluorination of N-protected 4-hydroxyproline . Although this does not directly describe the synthesis of 4-Fluoro-N-isopropylaniline, it provides insight into the methods used for introducing fluorine atoms into organic molecules, which could be applicable to the synthesis of 4-Fluoro-N-isopropylaniline.
Molecular Structure Analysis
The structural impact of fluorination on organic compounds is highlighted in the paper "Structural insights into the potential of 4-fluoroproline to modulate biophysical properties of proteins" . The study shows that the introduction of fluorine atoms can significantly alter the stability, conformation, and folding behavior of peptides and proteins. This suggests that the incorporation of a fluorine atom into N-isopropylaniline could similarly affect its molecular structure and properties.
Chemical Reactions Analysis
The reactivity of fluorinated compounds is often distinct from their non-fluorinated counterparts. The papers provided do not directly address the chemical reactions of 4-Fluoro-N-isopropylaniline, but they do discuss the reactivity of related fluorinated compounds. For example, the synthesis of 4-fluoroprolines as described in "Practical syntheses of 4-fluoroprolines" involves the use of fluoride salts to install the fluoro group . This indicates that fluorinated compounds can be synthesized through specific reactions that introduce the fluorine atom, which could be relevant to the chemical reactions that 4-Fluoro-N-isopropylaniline might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often modified due to the presence of the highly electronegative fluorine atom. The paper "Synthesis of 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine by an Asymmetric Phase-Transfer Catalyzed Alkylation" discusses the synthesis of a fluorinated phenylalanine derivative and provides insights into the stability of the catalyst under reaction conditions . While this does not directly relate to 4-Fluoro-N-isopropylaniline, it does suggest that fluorination can affect the stability and reactivity of aromatic compounds, which could be extrapolated to understand the properties of 4-Fluoro-N-isopropylaniline.
科学研究应用
增强蛋白质稳定性和折叠
4-氟脯氨酸,4-氟-N-异丙基苯胺的衍生物,显示出在改变肽和蛋白质的稳定性、构象和折叠行为方面具有潜力。其两个对映异构体,(4R)-和(4S)-FPro,对蛋白质稳定性有不同影响,可能应用于修改大型酶和蛋白质的性质 (Holzberger et al., 2012)。
创建“聚四氟乙烯”蛋白质
包括从4-氟-N-异丙基苯胺衍生的氟化氨基酸,可以赋予酶新的特性,如溶剂抗性、构象稳定性和改变的活性。这个概念已经通过同时将不同的氟化氨基酸并入单个蛋白质中来探索,朝着创建用于工业和合成生物学应用的高度氟化蛋白质或“聚四氟乙烯”蛋白质的方向发展 (Merkel et al., 2010)。
放射性药物应用
氟化氨基酸衍生物6-氟-3,4-二羟基-L-苯丙氨酸被用作神经学和肿瘤学PET成像中的放射性药物。其制备的新方法涉及直接亲核氟化,提供了一个更高效且可能可自动化的过程,用于制备这一重要的诊断工具 (Wagner et al., 2009)。
研究多巴胺功能
从4-氟-N-异丙基苯胺衍生的生化探针4-[18F]氟-L-m-酪氨酸,用于PET研究纹状体多巴胺功能。其选择性脱羧和在大脑中的积累使其成为评估中枢多巴胺机制的非侵入性评估工具的宝贵工具 (Melega et al., 1989)。
修改肽和蛋白质
将4-氟脯氨酸并入肽和蛋白质中可以导致构象稳定性和促进顺反丙氨酸肽键异构化。这种微妙的调节对于探索结构-功能关系和增强肽和蛋白质的稳定性是有用的 (Newberry & Raines, 2017)。
增强蛋白质中的荧光
丹磺氨酸,一种荧光氨基酸衍生物,可以生物合成地并入蛋白质的特定位点。这种策略使得可以选择性和高效地将荧光团引入蛋白质中,用于深入研究蛋白质的结构和功能 (Summerer et al., 2006)。
安全和危害
未来方向
属性
IUPAC Name |
4-fluoro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXBOQCXULAXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074675 | |
| Record name | Benzenamine, 4-fluoro-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-isopropylaniline | |
CAS RN |
70441-63-3 | |
| Record name | 4-Fluoro-N-(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70441-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-fluoro-N-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070441633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-fluoro-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-N-(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluoro-N-isopropylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YD948689P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
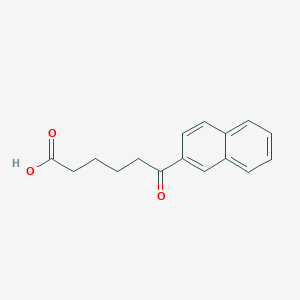
![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)
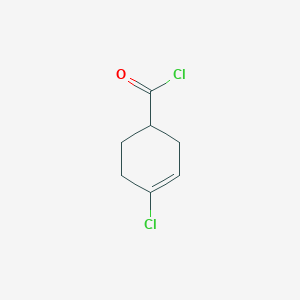
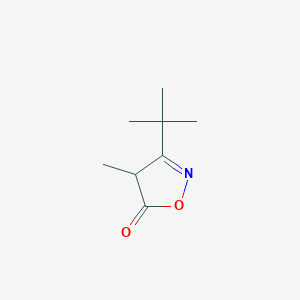
![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)
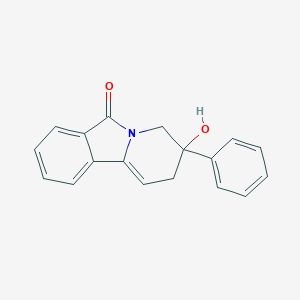
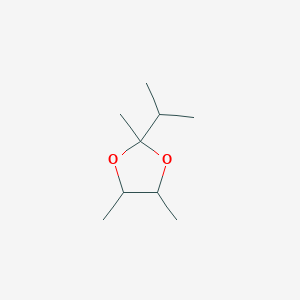
![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)
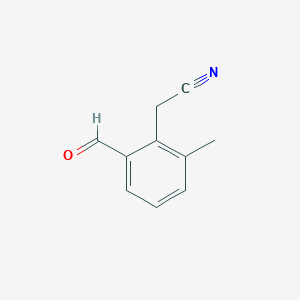
![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)
